molecular formula C14H11N3O B11112348 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 5906-01-4

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11112348
CAS No.: 5906-01-4
M. Wt: 237.26 g/mol
InChI Key: FONOUOJTRFKLOG-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

5906-01-4

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

5-(4-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)14-16-13(17-18-14)12-3-2-8-15-9-12/h2-9H,1H3

InChI Key

FONOUOJTRFKLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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